4-Amino-2-cyclohexylbutan-2-ol

Description

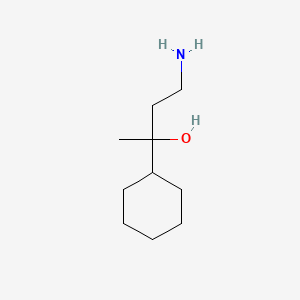

4-Amino-2-cyclohexylbutan-2-ol is an organic compound with the molecular formula C10H21NO It is a secondary alcohol and an amine, featuring a cyclohexyl group attached to the butanol backbone

Properties

IUPAC Name |

4-amino-2-cyclohexylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h9,12H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXPHHPHRJZEMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)(C1CCCCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-cyclohexylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor. For instance, the reduction of 4-Amino-2-cyclohexylbutan-2-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas to reduce the precursor compounds efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclohexylbutan-2-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form amines or other derivatives using reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products

Oxidation: 4-Amino-2-cyclohexylbutan-2-one

Reduction: Various amine derivatives

Substitution: Substituted amines or other functionalized derivatives

Scientific Research Applications

4-Amino-2-cyclohexylbutan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclohexylbutan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

4-Amino-2-cyclohexylbutan-2-one: Similar structure but with a ketone group instead of an alcohol.

2-Amino-4-cyclohexylbutanol: Similar structure but with the amino group at a different position.

Cyclohexylamine: Contains the cyclohexyl group and an amino group but lacks the butanol backbone.

Uniqueness

4-Amino-2-cyclohexylbutan-2-ol is unique due to the presence of both an amino group and a secondary alcohol, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Biological Activity

4-Amino-2-cyclohexylbutan-2-ol, with the molecular formula C10H21NO, is an organic compound that exhibits a range of biological activities due to its unique structural features, including a secondary alcohol and an amine group. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry.

The compound's mechanism of action is primarily attributed to its ability to interact with various biological targets. The amino group can engage in hydrogen bonding and ionic interactions , while the alcohol group can also participate in hydrogen bonding, influencing enzyme activity and receptor binding. This dual functionality allows this compound to modulate various biochemical processes, making it a versatile compound in research.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor or modulator of specific enzymes. For example, it has been studied for its effects on the N-acylethanolamine acid amidase (NAAA) , which is involved in the metabolism of bioactive lipids. In vitro studies demonstrate that this compound can inhibit NAAA activity, leading to significant anti-inflammatory effects in mouse models .

Pharmacological Applications

The compound's biological activity extends to potential therapeutic applications. Its ability to modulate inflammatory responses suggests utility in treating conditions such as:

- Chronic Obstructive Pulmonary Disease (COPD)

- Rheumatoid Arthritis

- Inflammatory Bowel Disease

These conditions are characterized by persistent inflammation, and the inhibition of NAAA by this compound may provide a novel approach to managing these diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of NAAA : A study reported that this compound exhibits a concentration-dependent inhibition of NAAA, with significant effects observed in both isolated enzyme assays and whole-cell models .

- Anti-inflammatory Effects : In vivo experiments demonstrated that administration of this compound resulted in reduced inflammation markers in mouse models, indicating its potential as an anti-inflammatory agent .

- Metabolic Stability : Research into the pharmacokinetics of this compound showed rapid metabolism and clearance from circulation, which could influence dosing strategies for therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 4-Amino-2-cyclohexylbutan-2-one | Ketone | Similar inhibition profile on NAAA |

| 2-Amino-4-cyclohexylbutanol | Alcohol | Different position of amino group |

| Cyclohexylamine | Primary amine | Lacks alcohol functionality |

This table highlights how the presence of both an amino group and a secondary alcohol in this compound contributes to its unique biological profile compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.